molecular formula C24H40O2 B14655676 2-[(2-Pentadecylphenoxy)methyl]oxirane CAS No. 50985-52-9

2-[(2-Pentadecylphenoxy)methyl]oxirane

Katalognummer: B14655676
CAS-Nummer: 50985-52-9
Molekulargewicht: 360.6 g/mol
InChI-Schlüssel: XSXNUTXFOWLFKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Pentadecylphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a long alkyl chain attached to a phenoxy group, which is further connected to the oxirane ring. The presence of the long alkyl chain imparts unique properties to the compound, making it useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Pentadecylphenoxy)methyl]oxirane typically involves the reaction of 2-pentadecylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Toluene or dichloromethane

    Reaction Time: 6-12 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Pentadecylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, methanol, ethanol, ammonia

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reaction Conditions: Mild acidic or basic conditions for ring-opening reactions; elevated temperatures for oxidation reactions

Major Products

    Diols: Formed from ring-opening with water

    Ethers: Formed from ring-opening with alcohols

    Amino Alcohols: Formed from ring-opening with amines

    Ketones and Carboxylic Acids: Formed from oxidation reactions

Wissenschaftliche Forschungsanwendungen

2-[(2-Pentadecylphenoxy)methyl]oxirane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2-Pentadecylphenoxy)methyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The phenoxy group can also participate in various substitution reactions, further diversifying the compound’s reactivity. The long alkyl chain enhances the compound’s hydrophobicity, influencing its interactions with other molecules and surfaces .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Pentadecylphenoxy)methyl]oxirane is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its potential applications in surfactants, coatings, and drug delivery systems. The combination of the oxirane ring and the phenoxy group further diversifies its chemical reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

50985-52-9

Molekularformel

C24H40O2

Molekulargewicht

360.6 g/mol

IUPAC-Name

2-[(2-pentadecylphenoxy)methyl]oxirane

InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-18-15-16-19-24(22)26-21-23-20-25-23/h15-16,18-19,23H,2-14,17,20-21H2,1H3

InChI-Schlüssel

XSXNUTXFOWLFKN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1OCC2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.